molecular formula C6H10F3NO B3283293 3-Amino-1,1,1-trifluoro-4-methylpentan-2-one CAS No. 765254-36-2

3-Amino-1,1,1-trifluoro-4-methylpentan-2-one

Cat. No.: B3283293
CAS No.: 765254-36-2
M. Wt: 169.14 g/mol
InChI Key: UBHFSJUXGYPRQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1,1-trifluoro-4-methylpentan-2-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanol with hydrogen fluoride to produce 1,1,1-trifluoro-3-methylbutan-2-one, which is then aminated to yield the final product . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and solvent concentration, to maximize the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trifluoro-4-methylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include trifluoromethyl ketones, amines, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-4-methylpentan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to changes in their activity and function. The amino group also plays a crucial role in binding to active sites and modulating the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1,1,1-trifluoro-4-methylpentan-2-one is unique due to its combination of a trifluoromethyl group and an amino group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-amino-1,1,1-trifluoro-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-3(2)4(10)5(11)6(7,8)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHFSJUXGYPRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1,1,1-trifluoro-4-methylpentan-2-one
Reactant of Route 2
3-Amino-1,1,1-trifluoro-4-methylpentan-2-one
Reactant of Route 3
3-Amino-1,1,1-trifluoro-4-methylpentan-2-one
Reactant of Route 4
3-Amino-1,1,1-trifluoro-4-methylpentan-2-one
Reactant of Route 5
3-Amino-1,1,1-trifluoro-4-methylpentan-2-one
Reactant of Route 6
3-Amino-1,1,1-trifluoro-4-methylpentan-2-one

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